N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-3-4-5-16-6-8-17(9-7-16)26-20(30)14-32-23-21-22(24-15-25-23)29(28-27-21)18-10-12-19(31-2)13-11-18/h6-13,15H,3-5,14H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLGDKWTQMAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound with a complex structure that incorporates a triazole-pyrimidine moiety known for its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula: C23H24N6O2S
- Molecular Weight: 448.55 g/mol
The structural elements include:
- A butylphenyl group
- A methoxyphenyl group attached to a triazole ring
- A thioacetamide functional group
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans .
- The introduction of sulfur-containing groups in triazole derivatives often enhances their antimicrobial efficacy.
Anticancer Activity
Triazole derivatives are recognized for their anticancer potential. Studies have demonstrated that:
- Certain triazole-based compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).
- Specific derivatives showed enhanced potency compared to standard chemotherapeutics .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | Bel-7402 | 15 |
| This compound | MCF-7 | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have been documented in various studies. For example:
- Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro.
Table 2: Anti-inflammatory Activity Comparison
| Compound | % Inhibition (at 100 µM) |
|---|---|
| Standard (Ibuprofen) | 86.4 |
| Triazole Derivative A | 70.0 |
| This compound | TBD |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various triazole derivatives that include the thioacetamide group. These investigations reveal that:
- Synthesis Techniques: Efficient synthetic routes have been developed for producing these compounds with high yields and purity.
- Biological Screening: Comprehensive biological evaluations have confirmed their potential as therapeutic agents across multiple disease models.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Melting Points : The target’s bulky substituents may result in a lower melting point akin to 9e (89–90°C), contrasting with 9b’s higher value (154–155°C) due to rigid benzoxazole groups .
- Synthetic Efficiency: Yields for triazolo-pyrimidines vary widely (e.g., 9e at 89.9% vs. 9b at 18.5%), suggesting that electron-donating groups (e.g., morpholinomethyl) may improve reaction efficiency .
Functional Group Implications
- Thioether Linkers : The target’s thioacetamide group differs from 9b’s benzoxazolylthio and 7d’s acrylamide. Thioethers enhance stability compared to oxyether analogues but may reduce metabolic resistance .
- Aromatic Substituents : The 4-methoxyphenyl group in the target could improve DNA intercalation or π-π stacking in enzyme binding pockets, similar to benzoxazole in 9b .
Research Findings and Implications
- Structural Diversity: The triazolo[4,5-d]pyrimidine core tolerates diverse substituents, enabling fine-tuning for specific targets. For example, morpholinomethyl groups (9e) enhance solubility, while benzoxazole (9b) may improve binding affinity .
- Synthetic Challenges : Lower yields in some derivatives (e.g., 9b at 18.5%) underscore the complexity of introducing bulky substituents, a consideration for scaling up the target compound .
Preparation Methods
Structural Analysis and Chemical Properties
N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide consists of several key structural components:
- A triazolopyrimidine core structure
- A 4-methoxyphenyl group attached to the N-3 position of the triazole ring
- A thioacetamide linker
- A 4-butylphenyl terminal group
The compound's structure provides multiple sites for chemical manipulation, making various synthetic approaches possible. The triazolopyrimidine scaffold represents the central heterocyclic system around which the synthesis is typically designed.
General Synthetic Approaches for Triazolopyrimidine Scaffolds
Condensation-Based Methods
The synthesis of the triazolopyrimidine core often begins with the condensation of 5-amino-4H-1,2,4-triazole with appropriate 1,3-di-keto compounds. This approach has been widely documented in the literature for various triazolopyrimidine derivatives. The general reaction scheme involves:
- Formation of a di-keto intermediate by treating substituted ethanones with diethyl carbonate in the presence of a base
- Condensation of the di-keto compound with 5-amino-4H-1,2,4-triazole to form the 7-hydroxytriazolopyrimidine
- Conversion of the hydroxyl group to a chloro group using phosphoryl chloride
- Nucleophilic displacement of the chloro group with appropriate nucleophiles
The condensation typically occurs under reflux conditions, with reaction times ranging from 12-15 hours depending on the substituents involved.
Alternative Core Formation Methods
Another approach involves the direct condensation of 3-(dimethylamino)-1-phenyl-propane-1-one with 5-amino-4H-1,2,4-triazole to yield triazolopyrimidine derivatives. This method offers a more streamlined synthetic route for certain substitution patterns.
For the triazolopyrimidin-7-yl derivatives, a key chloro intermediate serves as a strategic precursor from which diverse analogs can be prepared through subsequent nucleophilic substitution reactions with various amines.
Specific Synthesis Routes for N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Multi-Step Convergent Synthesis
The synthesis of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically follows a convergent approach where the triazolopyrimidine core, the thioacetamide linker, and the aryl components are prepared separately and then connected in sequential coupling steps.
Synthesis of 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine Core
The first step involves the preparation of the appropriately substituted triazolopyrimidine core:
- Synthesis of 1,3-di-keto compounds by treating ethanones with diethyl carbonate in the presence of a base
- Condensation with aminoguanidine or direct use of 5-amino-1,2,4-triazole
- Formation of the triazolopyrimidine ring system
- Introduction of the 4-methoxyphenyl group at the N-3 position
- Functionalization of the 7-position with a leaving group (typically chlorine)
Preparation of Thioacetamide Component
The thioacetamide moiety can be prepared through various methods:
Thiolation and Coupling Strategy
A common approach involves the preparation of 7-chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine followed by nucleophilic substitution with an appropriate thiolate. The general procedure includes:
- Preparation of the 7-chloro-triazolopyrimidine intermediate
- Synthesis of the N-(4-butylphenyl)-2-mercaptoacetamide component
- Nucleophilic displacement of the chlorine with the thiolate under basic conditions
- Purification and isolation of the final product
This method typically employs mild bases such as triethylamine or potassium carbonate in polar aprotic solvents like acetonitrile or DMF.
Step-by-Step Synthetic Route
Based on the available literature data, a proposed synthetic route for N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is outlined below:
Step 1: Preparation of the 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-chloride
- Reaction of aminoguanidine bicarbonate with formic acid to yield 3-amino-1,2,4-triazole
- Condensation with an appropriate diketone precursor
- N-arylation with 4-methoxyphenyl halide
- Chlorination at the 7-position using phosphoryl chloride
Step 2: Synthesis of N-(4-butylphenyl)-2-mercaptoacetamide
- Reaction of 4-butylaniline with chloroacetyl chloride in the presence of a base
- Conversion of the resulting chloroacetamide to the mercaptoacetamide using thiourea or sodium hydrosulfide
Step 3: Coupling reaction
Reaction Conditions and Parameters
Temperature Considerations
The synthesis of triazolopyrimidine derivatives typically requires elevated temperatures:
Solvent Selection
The choice of solvent significantly impacts the reaction outcomes:
| Reaction Step | Recommended Solvents | Comments |
|---|---|---|
| Triazole formation | Neat or minimal solvent | High temperatures typically employed |
| Condensation reactions | Acetic acid, ethanol, dioxane | Polar solvents facilitate the reaction |
| Chlorination | Phosphoryl chloride (as reagent and solvent) | Often neat or with inert co-solvents |
| Nucleophilic substitution | Acetonitrile, DMF, dioxane | Polar aprotic solvents enhance nucleophilicity |
| Thiolation reactions | Acetonitrile, toluene | Depends on the thiolating agent |
Catalysts and Reagents
Various catalysts and reagents are employed in different steps:
| Reaction | Catalysts/Reagents | Function |
|---|---|---|
| Triazole formation | - | Thermal condensation typically sufficient |
| Pyrimidine ring formation | Base (K₂CO₃, TEA) | Promotes cyclization |
| Chlorination | POCl₃ | Converts hydroxyl to chloro group |
| Thiolation | NaSH, thiourea, Lawesson's reagent | Introduces sulfur functionality |
| Coupling reactions | K₂CO₃, TEA, DIPEA | Bases to promote nucleophilic substitution |
Purification and Characterization
Isolation Techniques
The isolation of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves:
Analytical Characterization
The compound is typically characterized using the following techniques:
| Analytical Method | Information Obtained |
|---|---|
| ¹H NMR | Confirms proton environments and structural integrity |
| ¹³C NMR | Verifies carbon environments and structural features |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern |
| IR Spectroscopy | Identifies functional groups (C=O, N-H, C-S) |
| Elemental Analysis | Confirms elemental composition |
| HPLC | Assesses purity and can be used for quantification |
Optimization Strategies
Yield Improvement
Several strategies can be employed to improve the yield of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide:
- Careful control of reaction temperature, especially during the nucleophilic substitution steps
- Optimization of base selection and concentration
- Extended reaction times for challenging transformations
- Use of phase-transfer catalysts for heterogeneous reactions
- Microwave-assisted synthesis for certain steps to reduce reaction times and improve yields
Alternative Synthetic Routes
Alternative synthetic approaches may include:
One-Pot Multicomponent Reaction
For certain triazolopyrimidine derivatives, one-pot multicomponent reactions have been reported, which could potentially be adapted for the synthesis of our target compound. This approach would involve:
- Simultaneous reaction of multiple components under controlled conditions
- Reduced isolation of intermediates
- Potentially improved overall yields and reduced waste generation
Solid-Phase Synthesis
Solid-phase synthesis strategies could offer advantages for the preparation of libraries of related compounds:
Structure-Activity Relationship Considerations
When synthesizing N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide for biological studies, several structural features can be modified to explore structure-activity relationships:
Modifiable Regions
| Structural Region | Potential Modifications | Synthetic Approach |
|---|---|---|
| Triazole N-substituent | Various aryl or heteroaryl groups | Modified starting materials in core synthesis |
| Pyrimidine 5-position | Introduction of various substituents | Modified diketone precursors |
| Thio linker | Replacement with O, NH, CH₂ | Alternative nucleophiles in coupling step |
| Terminal aryl group | Different substitution patterns | Modified aniline starting materials |
Impact on Synthetic Routes
Modifications to the core structure may necessitate adjustments to the synthetic route. For example:
- Changes to the triazole N-substituent would require different arylating agents early in the synthesis
- Modifications to the terminal aryl group would require different aniline derivatives
- Alternative linkers would necessitate completely different coupling strategies
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis of this compound?
- Methodology : The synthesis typically involves sequential functionalization of the triazolopyrimidine core. For example:
Core formation : Cyclization of precursors (e.g., substituted pyrimidines with triazole moieties) under reflux conditions in solvents like DMF or DCM .
Thioether linkage : Reaction with mercaptoacetamide derivatives using coupling agents (e.g., DCC or EDC) to introduce the thioacetamide group .
Substituent modification : Alkylation or arylation of the triazole nitrogen with 4-butylphenyl and 4-methoxyphenyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Critical parameters : Temperature control (±5°C), solvent polarity, and reaction time (monitored via TLC). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How can structural characterization be optimized for this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thioacetamide protons at δ 4.2–4.5 ppm) .
- HRMS : To validate molecular weight (expected [M+H]⁺ ~490–510 Da) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the triazolopyrimidine core geometry and substituent orientations (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
- Case study : Discrepancies in kinase inhibition data may arise from:
- Substituent effects : The 4-methoxyphenyl group enhances π-π stacking with kinase ATP pockets, while the 4-butylphenyl chain modulates lipophilicity and membrane permeability .
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) or ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values by >50% .
- Resolution strategy : Standardize assays using recombinant enzymes (e.g., EGFR or VEGFR2) and compare inhibition profiles under identical conditions .
Q. What computational approaches are effective for predicting SAR and off-target interactions?
- Methodology :
Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., triazolopyrimidine’s N3 atom coordinating with catalytic lysine residues) .
MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
ADMET prediction : SwissADME to assess logP (~3.5–4.2), solubility (<10 µM), and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
